![molecular formula C16H16ClNO2S B2581218 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime CAS No. 477867-76-8](/img/structure/B2581218.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime
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Overview
Description
The compound is a complex organic molecule that contains a chlorophenyl group, a methoxyphenyl group, a sulfanyl group, and a propanone oxime group . These groups are common in many organic compounds and can contribute various properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The chlorophenyl and methoxyphenyl groups are aromatic rings, which could influence the compound’s overall shape and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its groups. The chlorophenyl group could potentially undergo nucleophilic substitution reactions, while the propanone oxime group could be involved in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Antibacterial Activity
One key application of compounds related to 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime involves their synthesis for antibacterial purposes. A study detailed the synthetic methods and examined the antibacterial activities of amino-heterocyclic compounds, including those with oxime-ether groups. These compounds showed potential antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their relevance in developing new antibacterial agents (Guo-qiang Hu et al., 2006).
Chemiluminescence Applications
Another research domain is the exploration of chemiluminescence properties. Compounds structurally similar to 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime have been investigated for their base-induced chemiluminescence. This research found that certain sulfanyl-substituted bicyclic dioxetanes, upon base-induced decomposition, emit light in specific wavelengths, highlighting their potential use in chemiluminescent applications (N. Watanabe et al., 2010).
Synthesis of Sulphonylation Compounds
The synthesis and sulphonylation of compounds, including the preparation of specific oxime derivatives like 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime, have been reported. These processes involve cyclization and subsequent reactions, resulting in compounds with potential applications in various chemical synthesis and modification processes (I. Diana et al., 2018).
Crystal Structure Analysis
Research into the crystal structure and Hirshfeld surface analysis of related compounds, such as 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, provides insights into the molecular interactions and stability of these compounds. Such studies are foundational for understanding the chemical and physical properties relevant to pharmaceutical and materials science applications (I. Caracelli et al., 2018).
Future Directions
The future research directions for this compound would depend on its potential applications. If it has medicinal properties, for example, it could be studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(18-19)12-2-4-13(17)5-3-12/h2-9,19H,10-11H2,1H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEITRHEHQMXFG-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime |
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